molecular formula C5H4BrFN2 B568015 5-Bromo-2-fluoropyridin-4-amine CAS No. 1232430-97-5

5-Bromo-2-fluoropyridin-4-amine

Cat. No.: B568015
CAS No.: 1232430-97-5
M. Wt: 191.003
InChI Key: YJBDRFJYUOZSBX-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoropyridin-4-amine: is an organic compound with the molecular formula C5H4BrFN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Scientific Research Applications

Chemistry: 5-Bromo-2-fluoropyridin-4-amine is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can be used to synthesize compounds with antimicrobial, antiviral, or anticancer properties .

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique reactivity makes it suitable for various industrial applications .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5-Bromo-2-fluoropyridin-4-amine are not well-studied. Based on its structure, it can be hypothesized that it may interact with enzymes, proteins, and other biomolecules. The bromine and fluorine atoms in the compound could potentially form halogen bonds with amino acid residues in proteins, influencing their structure and function .

Molecular Mechanism

The exact molecular mechanism of action of this compound is not known. It is possible that the compound could bind to biomolecules such as proteins or nucleic acids, leading to changes in their function. The bromine and fluorine atoms in the compound could potentially form halogen bonds with these biomolecules, altering their structure and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-fluoropyridin-4-amine typically involves the halogenation of pyridine derivatives. One common method includes the bromination and fluorination of pyridine rings. For instance, starting with 2-fluoropyridine, bromination can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 5-Bromo-4-fluoropyridin-2-amine
  • 2-Amino-5-bromoisonicotinonitrile
  • 5-Bromo-3-chloropyridin-2-amine

Uniqueness: 5-Bromo-2-fluoropyridin-4-amine is unique due to its specific substitution pattern on the pyridine ring. The combination of bromine and fluorine atoms at distinct positions imparts unique chemical properties, making it more reactive and versatile in synthetic applications compared to its analogs.

Properties

IUPAC Name

5-bromo-2-fluoropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrFN2/c6-3-2-9-5(7)1-4(3)8/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJBDRFJYUOZSBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1F)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801299848
Record name 4-Pyridinamine, 5-bromo-2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801299848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1232430-97-5
Record name 4-Pyridinamine, 5-bromo-2-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1232430-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinamine, 5-bromo-2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801299848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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